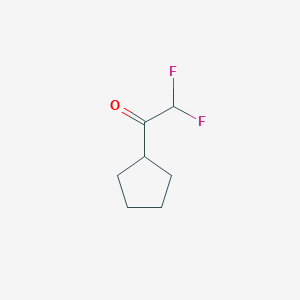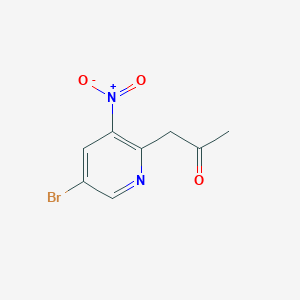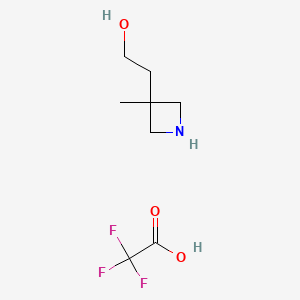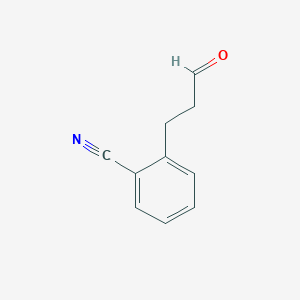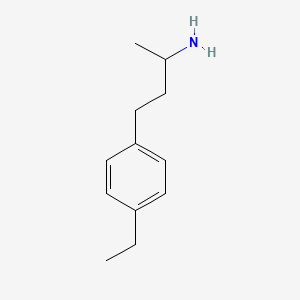
4-(4-Ethylphenyl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethylphenyl)butan-2-amine is an organic compound with the molecular formula C12H19N It is a derivative of phenethylamine, characterized by the presence of an ethyl group attached to the phenyl ring and a butan-2-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylphenyl)butan-2-amine can be achieved through several methods. One common approach involves the alkylation of 4-ethylphenylacetonitrile with 1-bromo-2-butene, followed by reduction of the nitrile group to the corresponding amine. This process typically requires the use of a strong reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method offers the advantage of scalability and cost-effectiveness, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylphenyl)butan-2-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions
Major Products Formed
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols, amines
Substitution Products: Various functionalized derivatives
Scientific Research Applications
4-(4-Ethylphenyl)butan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . For example, it may bind to trace amine-associated receptors (TAARs), affecting neurotransmitter release and signaling .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A parent compound with a simpler structure, lacking the ethyl and butan-2-amine groups.
4-Methylphenethylamine: Similar in structure but with a methyl group instead of an ethyl group.
Amphetamine: A well-known stimulant with a similar phenethylamine backbone but different substituents.
Uniqueness
4-(4-Ethylphenyl)butan-2-amine is unique due to its specific structural modifications, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
4-(4-ethylphenyl)butan-2-amine |
InChI |
InChI=1S/C12H19N/c1-3-11-6-8-12(9-7-11)5-4-10(2)13/h6-10H,3-5,13H2,1-2H3 |
InChI Key |
OFLNJLFZNVHAHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


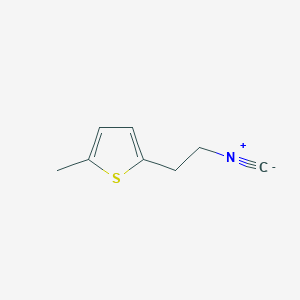
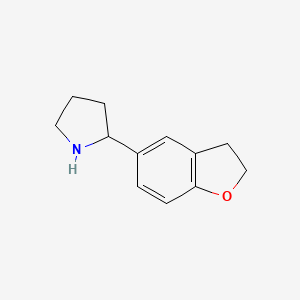
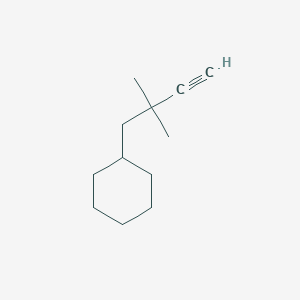
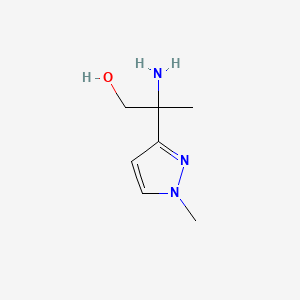
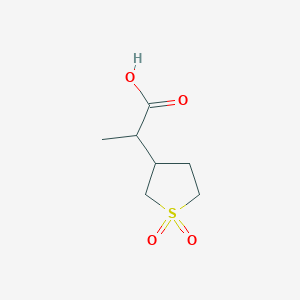
![benzylN-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate](/img/structure/B13607435.png)
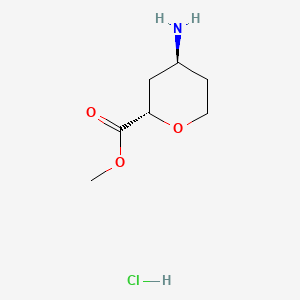
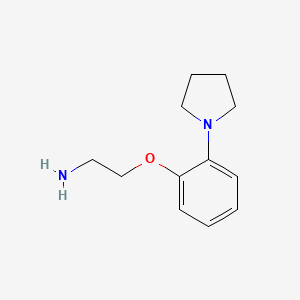
![3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol](/img/structure/B13607442.png)
